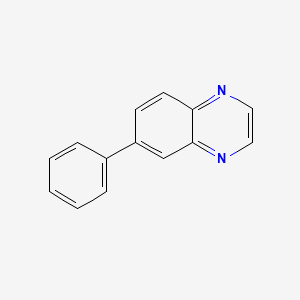
6-Phenylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylquinoxaline is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core with a phenyl group attached at the sixth position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
准备方法
The synthesis of 6-Phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with phenacyl bromide in the presence of a catalyst such as pyridine. This reaction is carried out in tetrahydrofuran at room temperature, yielding the desired quinoxaline derivative . Industrial production methods often focus on optimizing yield and purity through various catalytic and solvent systems .
化学反应分析
6-Phenylquinoxaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can yield dihydroquinoxalines, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
科学研究应用
6-Phenylquinoxaline has a wide range of applications in scientific research:
作用机制
The biological activities of 6-Phenylquinoxaline are attributed to its ability to interact with various molecular targets. For instance, quinoxaline derivatives can inhibit enzymes like kinases, which play crucial roles in cell signaling pathways . The exact mechanism involves binding to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects .
相似化合物的比较
6-Phenylquinoxaline can be compared with other quinoxaline derivatives such as:
2-Phenylquinoxaline: Similar in structure but with the phenyl group at the second position, exhibiting different biological activities.
6-Chloro-2-phenylquinoxaline: Contains a chlorine atom, which can enhance its antibacterial properties.
7-Amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile: A more complex derivative with significant anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-phenylquinoxaline |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-10H |
InChI 键 |
YFQCWCPTVFLXDV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


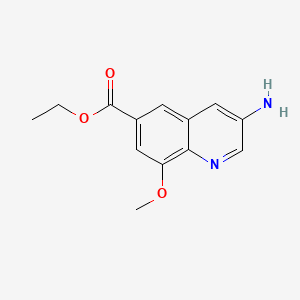

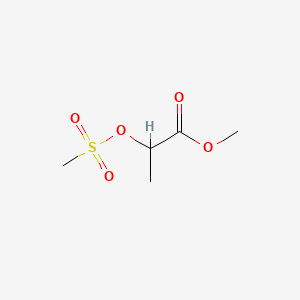

![4-Bromo-3-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13933169.png)
![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)
![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13933175.png)
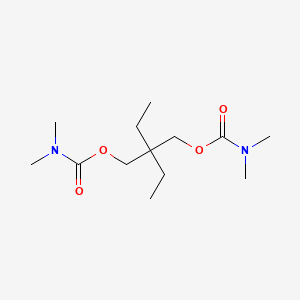
![Methyl 4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13933193.png)
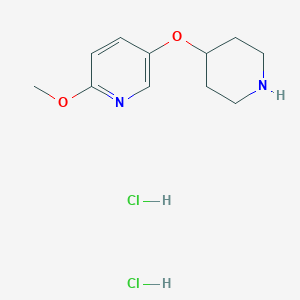
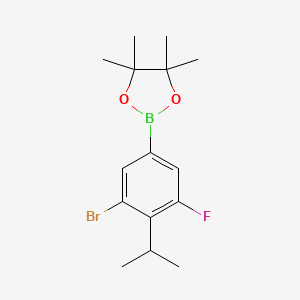
![2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13933209.png)

